

The Deorphanization of GPR55 by Lysophosphatidylinositol: A Technical Guide

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Compound of Interest		
Compound Name:	GPCR agonist-2	
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This guide provides an in-depth overview of the deorphanization of the orphan G-protein coupled receptor (GPCR), GPR55, by its endogenous agonist, lysophosphatidylinositol (LPI). This process serves as a key example in contemporary pharmacology, illustrating the methodologies and techniques central to orphan receptor identification and characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of molecular pharmacology, signal transduction, and drug discovery.

Introduction to Orphan GPCRs and the Significance of Deorphanization

Orphan GPCRs represent a substantial portion of the GPCR superfamily for which the endogenous ligands have not yet been identified. These receptors hold immense therapeutic potential, as their physiological roles remain largely untapped. The process of "deorphanization"—the identification of a cognate agonist for an orphan receptor—is a critical step in elucidating the receptor's function and validating it as a potential drug target. The successful deorphanization of GPR55 by LPI has paved the way for understanding its role in various physiological processes, including cancer cell proliferation, neuropathic pain, and inflammation.

GPR55 and its Agonist: Lysophosphatidylinositol (LPI)





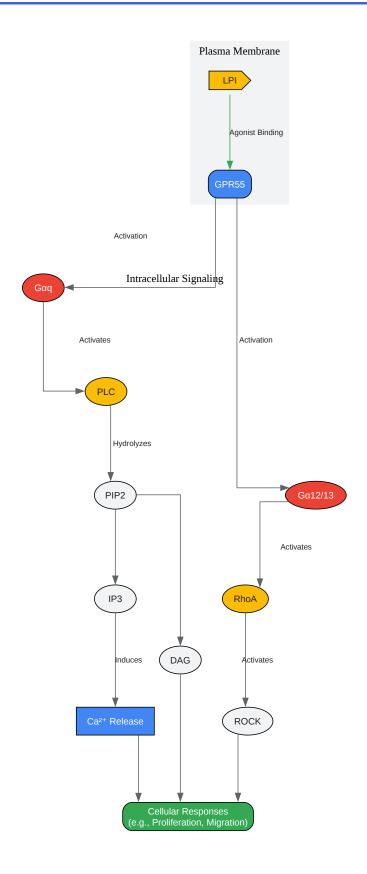


GPR55 is a Class A orphan GPCR that was first identified through homology-based cloning. For years, its function remained elusive due to the absence of a known endogenous ligand. Extensive research efforts led to the discovery that lysophosphatidylinositol (LPI), a bioactive lipid, acts as a potent agonist for GPR55. This deorphanization was a pivotal moment, enabling the scientific community to begin unraveling the complex signaling cascades and physiological functions modulated by the LPI-GPR55 axis.

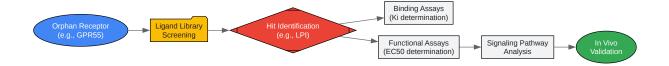
Mechanism of Action and Signaling Pathways

Upon binding of LPI, GPR55 activates multiple downstream signaling pathways, primarily through coupling to $G\alpha12/13$ and $G\alpha q$ G-proteins. This activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium, activation of RhoA, and stimulation of transcription factors such as NFAT and NF- κ B.









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